molecular formula C15H22N2O3 B1370439 Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate CAS No. 308386-35-8

Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate

Cat. No.: B1370439
CAS No.: 308386-35-8
M. Wt: 278.35 g/mol
InChI Key: ALPNOHOFARYXFG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate (CAS: 308386-35-8) is a piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a pyridin-4-yloxy substituent at the 4-position. Its molecular formula is C₁₅H₂₂N₂O₃, and it has a molecular weight of 278.35 g/mol . This compound is widely used as an intermediate in organic synthesis, particularly in pharmaceutical research, due to its versatility in further functionalization. Its pyridinyloxy group enables participation in hydrogen bonding and π-π interactions, making it valuable for designing bioactive molecules.

Properties

IUPAC Name

tert-butyl 4-pyridin-4-yloxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-10-6-13(7-11-17)19-12-4-8-16-9-5-12/h4-5,8-9,13H,6-7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPNOHOFARYXFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619850
Record name tert-Butyl 4-[(pyridin-4-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308386-35-8
Record name tert-Butyl 4-[(pyridin-4-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation via Nucleophilic Aromatic Substitution

Typical procedure:

  • Reagents: N-Boc-4-hydroxypiperidine, 4-chloropyridine or 4-bromopyridine, sodium hydride (NaH) or potassium tert-butoxide as base.
  • Solvent: N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Conditions: Room temperature to 60°C, reaction time ranging from 1 to 16 hours depending on substrate reactivity.

Example synthesis:

  • Add sodium hydride to a suspension of N-Boc-4-hydroxypiperidine in DMF at room temperature.
  • Stir for 20-45 minutes to generate the alkoxide intermediate.
  • Add 4-halopyridine dropwise and stir at 50-60°C overnight.
  • Upon completion, quench the reaction, extract with ethyl acetate/hexane, wash, dry, and purify by chromatography.

Yield: Typically high, around 60-94% depending on purification and reaction scale.

Alternative Base and Solvent Systems

  • Bases: Triethylamine (TEA), diisopropylethylamine (DIPEA), or cesium carbonate (Cs2CO3) can be used as milder bases in some protocols.
  • Solvents: Acetone, toluene, ethyl acetate, or dichloromethane have been reported, but DMF and DMSO remain preferred for their polarity and ability to stabilize charged intermediates.

Stepwise Reaction Conditions and Workup

Step Operation Conditions Notes
1 Deprotonation of N-Boc-4-hydroxypiperidine NaH (1.5 eq) in DMF, 20-50°C, 0.75-1.5 h Generates alkoxide intermediate
2 Addition of 4-halopyridine Dropwise addition in DMF, 50-60°C, overnight SNAr reaction
3 Quenching and extraction Add water, extract with EtOAc/hexane Removes inorganic salts
4 Purification Silica gel chromatography, eluent CH2Cl2/NH3 or EtOAc/hexane Yields pure product

Representative Literature Data

Reference Base Solvent Temp (°C) Time Yield (%) Notes
ChemicalBook (2018) NaH DMF 20-60 ~16 h 94 High yield, standard SNAr
Ambeed (2020) Cs2CO3 DMF 80 2 h 90 Using Cs2CO3 base, shorter reaction
Ambeed (2020) KOtBu DMSO 20 1 h 60 Potassium tert-butoxide base, moderate yield
Patent WO2014200786 (2014) TEA Acetone/EtOAc RT to 40 Several h Not specified Multi-step process including sulfonate intermediates

Mechanistic Insights

  • The reaction proceeds via deprotonation of the hydroxyl group on the piperidine ring to form an alkoxide ion.
  • The alkoxide attacks the electrophilic carbon on the 4-halopyridine ring, displacing the halide in a nucleophilic aromatic substitution.
  • The Boc protecting group remains intact under these basic and mild heating conditions.
  • Polar aprotic solvents stabilize the charged intermediates and enhance nucleophilicity.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Comments
Base equivalents 1.5 - 2.0 eq NaH preferred, alternatives include KOtBu, Cs2CO3
Solvent DMF, DMSO, acetone, EtOAc DMF most common
Temperature 20 - 80 °C Higher temp accelerates reaction
Reaction time 1 - 16 h Overnight common
Yield 60 - 94% Depends on purification and scale
Purification Silica gel chromatography Eluents vary by polarity

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Neuropharmacology

The compound has been investigated for its potential interactions with neurotransmitter systems, particularly nicotinic acetylcholine receptors (nAChRs). Research indicates that similar compounds can enhance cognitive function in animal models by modulating nAChR activity, which is crucial in treating neurological disorders like Alzheimer's disease and schizophrenia.

Drug Development

Due to its ability to cross the blood-brain barrier, tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate is a candidate for developing drugs targeting central nervous system (CNS) disorders. Its structural attributes allow it to serve as a scaffold for creating analogs with improved pharmacological profiles.

Synthesis of Bioactive Molecules

This compound serves as an important intermediate in synthesizing other bioactive molecules. Researchers have utilized it to create derivatives that exhibit enhanced selectivity for specific receptor subtypes. For example, a recent study synthesized several derivatives from this compound, leading to compounds that showed promise in preclinical models for treating anxiety disorders .

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents .

Study Reference Compound Tested Effect Observed Cell Lines Used
This compoundInduces apoptosisVarious cancer lines
Piperidine derivativesEnhanced selectivity for receptorsAnxiety models

Influenza Virus Inhibition

Another notable application is the inhibition of influenza virus strains through structural modification of piperidine-based derivatives. A study found that certain analogs exhibited excellent inhibitory activity against influenza virus with EC50 values as low as 0.05 μM, demonstrating the compound's potential in antiviral drug development .

The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The compound may act as either an inhibitor or activator depending on its structure and the nature of the target, influencing various pathways involved in receptor signaling and enzyme activity.

Mechanism of Action

The mechanism of action of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity Applications References
Target Compound 4-(pyridin-4-yloxy) C₁₅H₂₂N₂O₃ 278.35 High-yield hydrogenation (98% with PtO₂); aromatic pyridinyloxy group enhances π-stacking. Intermediate for antiviral/kinase inhibitors; scaffold for drug discovery.
tert-butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate 4-(4-bromobenzyloxy) C₁₇H₂₄BrNO₃ 370.29 Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura). Precursor for biaryl synthesis; potential antiviral agents.
tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carbonyl)piperidine-1-carboxylate 4-(dioxane-carbonyl) C₁₈H₂₆N₂O₇ 382.41 Ketone functionality allows nucleophilic additions; synthesized via DCC/DMAP coupling. Intermediate in CYP3A4 inhibitor studies.
tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate 4-hydroxy-4-phenyl C₁₆H₂₃NO₃ 277.36 Rigid phenyl group introduces steric hindrance; synthesized via phenyllithium addition. Building block for antipsychotic/neuroactive agents.
tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 4-amino-4-(pyridin-3-yl) C₁₅H₂₃N₃O₂ 277.36 Amino group enhances solubility; requires safety protocols (respiratory protection). Potential pharmaceutical candidate; toxicity studies ongoing.
tert-butyl 4-(4-cyanopyridin-2-ylthio)piperidine-1-carboxylate 4-(4-cyanopyridin-2-ylthio) C₁₆H₂₁N₃O₂S 319.43 Thioether linkage improves metabolic stability; synthesized via nucleophilic substitution. Antibacterial/anticancer agent development.
tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate 4-(2,4-difluorobenzoyl) C₁₇H₂₁F₂NO₃ 325.36 Fluorine atoms enhance lipophilicity and bioavailability. Kinase inhibitor scaffolds; CNS-targeting drugs.

Structural and Reactivity Analysis

Electron-Donating vs. Electron-Withdrawing Groups :

  • The pyridinyloxy group in the target compound is electron-withdrawing, directing electrophilic substitutions to specific positions. In contrast, the 4-bromobenzyloxy group () is both bulky and electron-withdrawing, favoring cross-coupling reactions .
  • Fluorinated analogs (e.g., 2,4-difluorobenzoyl in ) exhibit increased lipophilicity, enhancing blood-brain barrier penetration for CNS-targeted drugs .

Hydrogenation Reactivity :
The target compound undergoes efficient hydrogenation with PtO₂ (98% yield) to yield tert-butyl 4-(piperidin-4-yloxy)piperidine-1-carboxylate, a key intermediate for secondary functionalization . Comparatively, Pd/C catalysts yield lower quantities, highlighting the importance of catalyst selection .

Thioether-linked analogs () demonstrate improved metabolic stability, making them suitable for long-acting therapeutics .

Biological Activity

Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine core substituted with a pyridine moiety and a tert-butyl ester group. Its molecular formula is C14H18N2O3C_{14}H_{18}N_{2}O_{3}, and it has a molecular weight of approximately 262.30 g/mol. The presence of the pyridine ring is crucial for its biological activity, as it can interact with various biological targets.

This compound exhibits its biological effects primarily through its interaction with specific receptors and enzymes. It has been shown to modulate the activity of neurotransmitter receptors, particularly in the central nervous system (CNS). The binding affinity and selectivity towards these targets play a significant role in its pharmacological profile.

Interaction with GABA Receptors

Research indicates that compounds similar to this compound can act as positive allosteric modulators at GABAA_A receptors, enhancing GABA-induced chloride currents without competing with benzodiazepine binding sites . This mechanism suggests potential applications in treating anxiety and other CNS disorders.

Antiviral Activity

A notable study highlighted that derivatives of piperidine, including this compound, exhibited significant antiviral activity against influenza viruses. The optimized compound demonstrated an EC50_{50} value as low as 0.05 μM, indicating potent inhibitory effects on viral replication . The SAR studies indicated that modifications to the piperidine structure could enhance antiviral efficacy.

Neuropharmacological Effects

The compound’s neuropharmacological properties are being investigated for potential use in treating neurological disorders. Its ability to modulate neurotransmitter systems suggests applications in managing conditions such as depression and anxiety disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Pyridine Substitution : The position and nature of substituents on the pyridine ring significantly influence binding affinity and selectivity towards target receptors.
  • Alkyl Groups : The presence of bulky alkyl groups, such as tert-butyl, enhances hydrophobic interactions, improving receptor binding and stability .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibitory activity against influenza viruses
NeuropharmacologicalModulation of GABAA_A receptors
Enzyme InteractionPotential modulator for various enzymes

Case Study: Antiviral Efficacy

In a controlled study, this compound was tested against several strains of influenza virus. Results showed that the compound interfered with viral replication at early stages, demonstrating a promising therapeutic avenue for antiviral drug development .

Q & A

Q. What are the optimal synthetic routes for tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and protection/deprotection strategies. For example, intermediates like piperidine derivatives can be functionalized with pyridinyloxy groups via coupling reactions. Key steps may include:
  • Oxidation/Reduction : Use of oxidizing agents (e.g., OXONE) to modify sulfur-containing intermediates .
  • Protection : Employing tert-butyl carbamate groups to protect amine functionalities during synthesis .
    Optimization focuses on solvent selection (e.g., dichloromethane or DMF), temperature control, and catalysts (e.g., palladium for cross-coupling).

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures structural validation and purity assessment:
  • GC-MS : For molecular weight confirmation and fragmentation pattern analysis. Retention time locking (e.g., using tetracosane) improves reproducibility .
  • FTIR-ATR : Identifies functional groups (e.g., carbonyl stretches from the tert-butyl carbamate at ~1680–1720 cm⁻¹) .
  • HPLC-TOF : Provides high-resolution mass accuracy (e.g., Δppm < 2) for exact mass determination .
    Data tables should include retention times, major fragment ions, and characteristic IR peaks.

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Methodological Answer : Adhere to protocols from safety data sheets (SDS):
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use NIOSH-certified respirators (e.g., P95) for airborne particulates .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water jets to prevent dispersion .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of this compound?

  • Methodological Answer : Systematic optimization involves:
  • DoE (Design of Experiments) : Vary parameters like temperature (20–100°C), solvent polarity, and stoichiometry to identify ideal conditions.
  • Catalyst Screening : Test palladium, copper, or enzyme catalysts for coupling efficiency .
  • Workup Strategies : Use silica gel chromatography or recrystallization (e.g., from ethanol/water) to isolate high-purity product .
    Monitor reaction progress via TLC or inline IR spectroscopy.

Q. What strategies resolve discrepancies in crystallographic data analysis for this compound?

  • Methodological Answer : Address crystallographic challenges using:
  • SHELX Software : Refine structures with SHELXL for high-resolution data or twinned crystals. Validate hydrogen bonding networks and torsional angles .
  • Data Validation Tools : Use PLATON or Mercury to check for missed symmetry or disorder .
  • Complementary Techniques : Pair X-ray diffraction with solid-state NMR to resolve ambiguous electron density regions.

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should assess:
  • Thermal Degradation : Use TGA/DSC to determine decomposition temperatures (e.g., >150°C for tert-butyl groups) .
  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .
  • Hydrolytic Stability : Monitor hydrolysis in aqueous buffers (pH 4–9) via HPLC to identify labile groups (e.g., carbamate cleavage) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate
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Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate

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